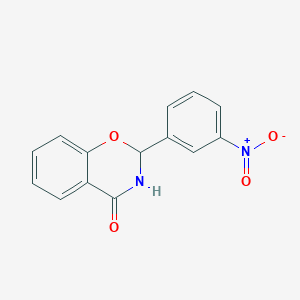

2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is related to 3-Nitrophenylacetic acid , which is obtained by mild oxidation of 4-amino phenylacetic acid using potassium peroxymonosulfate as an oxidizing agent . It has been used to study photodecarboxylation of nitrophenylacetate ions in aqueous solution .

Synthesis Analysis

While specific synthesis methods for “2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one” were not found, a related compound, m-Nitrophenol (3-nitrophenol) , can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative .

Aplicaciones Científicas De Investigación

Structural and Vibrational Properties

- Analysis of Structure and Spectra: The structural, topological, and vibrational properties of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (a derivative of the compound ) were analyzed using FTIR and FT-Raman spectra combined with DFT calculations. These studies contribute to understanding the reactivities and stability of such compounds (Castillo et al., 2017).

Electronic Device Application

- Molecular Electronic Device: A related molecule containing a nitroamine redox center was used in a self-assembled monolayer in an electronic device, exhibiting negative differential resistance and a high on-off peak-to-valley ratio (Chen et al., 1999).

Luminescence Properties

- UV, IR, and Luminescence Spectra: Nitro-substituted benzoxazin-4-ones, including the compound , have been studied for their UV, IR, and luminescence spectra. The position of the nitro group affects the strength of intramolecular hydrogen bonds, influencing the luminescence properties (Loseva et al., 1972).

Photolysis and Oxidation Reactions

- Oxidation and Photochemical Reactions: Related compounds undergo photolysis, forming intermediates such as oxaziridines and nitroxide radicals. This research provides insight into the photochemical behavior of benzoxazines (Battistoni et al., 1983).

Synthesis and Chemical Reactivity

- Synthesis of Functionalized Derivatives: A method for synthesizing functionalized 4H-1,2-benzoxazine derivatives, including those with electron-withdrawing substituents on the benzene ring, was developed. These heterocycles can be intermediates to oxygen-functionalized aromatic compounds (Nakamura et al., 2003).

Crystal and Molecular Structure Analysis

- Crystal Structure Study: The crystal structure of a related compound was studied at low temperatures using X-ray diffraction, revealing insights into molecular and crystal structures, which are essential for understanding the physical properties of these compounds (Utenyshev et al., 2001).

Nitration Reactions

- Nitration of Benzoxazin-4-ones: The nitration process of 2-phenyl-4H-3,1-benzoxazin-4-one and its derivatives, including the compound , was studied. Understanding these reactions is crucial for synthesizing nitro-substituted benzoxazin-4-ones (Safina & Bolotin, 1974).

Propiedades

IUPAC Name |

2-(3-nitrophenyl)-2,3-dihydro-1,3-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-13-11-6-1-2-7-12(11)20-14(15-13)9-4-3-5-10(8-9)16(18)19/h1-8,14H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTIHFILMXCQSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2986716.png)

![ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2986720.png)

![Methyl 1-[3-(prop-2-enoylamino)phenyl]cyclobutane-1-carboxylate](/img/structure/B2986721.png)

![Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2986724.png)

![2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile](/img/structure/B2986729.png)

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2986732.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2986734.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate](/img/structure/B2986736.png)

![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-YL]ethanamine dihydrochloride](/img/no-structure.png)